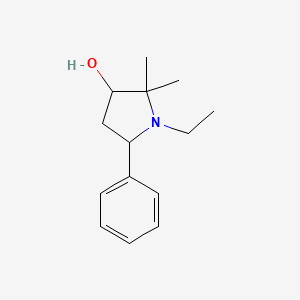
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol is a compound belonging to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the condensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid. This reaction typically occurs at elevated temperatures around 180°C for about an hour . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth and metabolism .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol can be compared with other pyrrolidine derivatives such as:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a precursor in organic synthesis.
Pyrrolidin-2,5-dione: Exhibits diverse biological activities including antimicrobial and anticancer properties.
Prolinol: Used in asymmetric synthesis and as a chiral auxiliary. The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
1-ethyl-2,2-dimethyl-5-phenylpyrrolidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-4-15-12(10-13(16)14(15,2)3)11-8-6-5-7-9-11/h5-9,12-13,16H,4,10H2,1-3H3 |
InChI-Schlüssel |
UVHJRYCRDOJDIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CC(C1(C)C)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
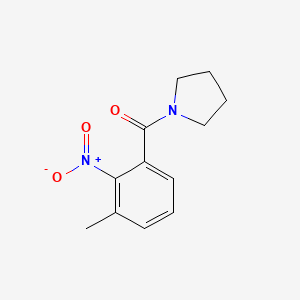
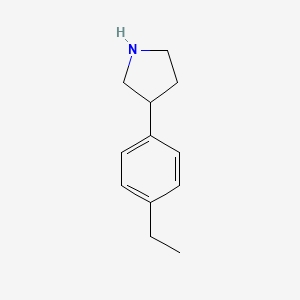
![1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)
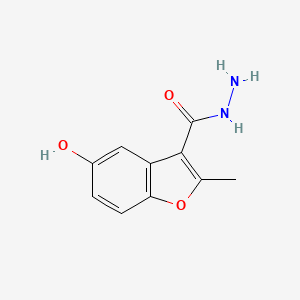
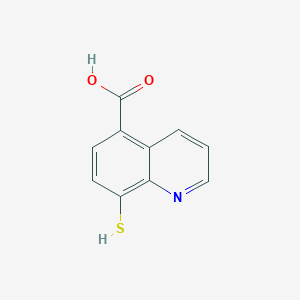
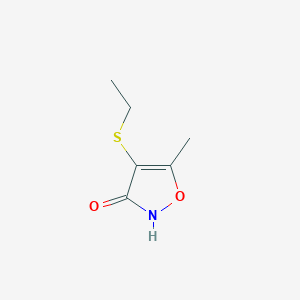
![4-Cyanobenzo[d]oxazole-2-acrylic acid](/img/structure/B12871999.png)
![4-{2-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-3-carbonitrile](/img/structure/B12872005.png)
![2-(Difluoromethoxy)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12872006.png)
![1,3-Benzenediol, 5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B12872042.png)

